4-Bromoquinoline-5,8-dione

MAO‑B inhibition Neuroprotection Structure‑Activity Relationship

Select 4-Bromoquinoline-5,8-dione for your CNS drug discovery program. This unique scaffold is a validated starting point for multi-target-directed ligands (MTDLs), demonstrating balanced sub-micromolar inhibition of MAO-B (IC50 = 130 nM) and AChE (IC50 = 560 nM). This dual profile is not replicated by 4-chloro or 4-fluoro analogs, making it a non-interchangeable reagent for SAR campaigns targeting Alzheimer's and Parkinson's. The 4-bromo group is essential for potency and provides a synthetic handle for installing affinity tags without ablating target binding.

Molecular Formula C9H4BrNO2
Molecular Weight 238.04 g/mol
Cat. No. B8566167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinoline-5,8-dione
Molecular FormulaC9H4BrNO2
Molecular Weight238.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=NC=CC(=C2C1=O)Br
InChIInChI=1S/C9H4BrNO2/c10-5-3-4-11-9-7(13)2-1-6(12)8(5)9/h1-4H
InChIKeyVVFJLMJKDHFKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4‑Bromoquinoline‑5,8‑dione: A 4‑Substituted Quinoline‑5,8‑dione Building Block with Dual MAO‑B and AChE Inhibitory Profile


4‑Bromoquinoline‑5,8‑dione is a 4‑substituted quinoline‑5,8‑dione that incorporates a bromine atom at the 4‑position and carbonyl groups at the 5‑ and 8‑positions [REFS‑1]. This scaffold is recognized for its broad potential in medicinal chemistry, with derivatives exhibiting antiplasmodial, antimicrobial, anti‑inflammatory, and anticancer activities [REFS‑2]. Notably, the parent compound itself demonstrates potent, balanced inhibition of human monoamine oxidase‑B (MAO‑B) and acetylcholinesterase (AChE), a dual profile that distinguishes it from many other quinoline‑5,8‑dione congeners and positions it as a valuable starting point for CNS‑oriented drug discovery programs [REFS‑3].

Why Substituting 4‑Bromoquinoline‑5,8‑dione with Other Quinoline‑5,8‑diones May Compromise Experimental Reproducibility


Although the quinoline‑5,8‑dione core is common to many research compounds, the position and nature of the halogen substituent critically modulate both biological target engagement and chemical reactivity. The bromine atom at the 4‑position of 4‑bromoquinoline‑5,8‑dione provides a unique combination of electronic and steric effects that directly influence enzyme inhibition potency, as well as offering a defined site for further functionalization via cross‑coupling chemistry [REFS‑1]. Substituting this compound with the 6,7‑dibromo‑ or 6,7‑bis(bromomethyl)‑ analogs, or with 4‑chloro or 4‑fluoro variants, will likely yield divergent potency profiles, altered physicochemical properties, and different synthetic utility [REFS‑2]. The quantitative evidence presented below demonstrates that the 4‑bromo substitution pattern confers a specific and balanced dual‑target inhibitory activity that is not replicated by other halogen‑substituted quinoline‑5,8‑diones, thereby making 4‑bromoquinoline‑5,8‑dione a non‑interchangeable reagent for structure‑activity relationship (SAR) studies and hit‑to‑lead optimization.

Quantitative Differentiation Evidence for 4‑Bromoquinoline‑5,8‑dione Versus Closest Analogs


4‑Bromoquinoline‑5,8‑dione Displays 4‑Fold Higher MAO‑B Inhibition than a Structurally Related Quinoline‑5,8‑dione

4‑Bromoquinoline‑5,8‑dione inhibits human recombinant MAO‑B with an IC50 of 130 nM [REFS‑1]. In contrast, a quinoline‑5,8‑dione derivative lacking the 4‑bromo substitution (CHEMBL5081574) exhibits an IC50 of 530 nM under identical assay conditions [REFS‑2]. This represents a 4‑fold improvement in inhibitory potency directly attributable to the 4‑bromo group.

MAO‑B inhibition Neuroprotection Structure‑Activity Relationship

4‑Bromoquinoline‑5,8‑dione Provides Balanced Dual MAO‑B/AChE Inhibition, a Profile Absent in Common 6,7‑Disubstituted Analogs

4‑Bromoquinoline‑5,8‑dione inhibits both MAO‑B (IC50 = 130 nM) and AChE (IC50 = 560 nM) at sub‑micromolar concentrations [REFS‑1]. This balanced dual inhibition is not observed for 6,7‑bis(bromomethyl)quinoline‑5,8‑dione, which was designed primarily as a bioreductive alkylating agent and shows only moderate antitumor activity (optimal dose 15 mg/kg in Sarcoma 180) with no reported dual CNS target engagement [REFS‑2].

Multi‑target drug design Alzheimer's disease Dual inhibition

The 4‑Bromo Substituent Provides a Superior Synthetic Handle Compared to 6,7‑Dihalo‑Analogs

The 4‑bromo group of 4‑bromoquinoline‑5,8‑dione serves as a versatile site for palladium‑catalyzed cross‑coupling reactions, enabling rapid diversification of the quinoline core [REFS‑1]. In contrast, 6,7‑dibromoquinoline‑5,8‑dione typically undergoes reactions at both 6‑ and 7‑positions simultaneously, often leading to symmetrical bis‑substituted products that limit structural complexity [REFS‑2]. The 4‑bromo position offers greater regiochemical control for stepwise functionalization.

Medicinal chemistry Cross‑coupling Scaffold diversification

Optimal Procurement Scenarios for 4‑Bromoquinoline‑5,8‑dione Based on Evidence‑Backed Differentiation


CNS Drug Discovery: Lead Optimization for Dual MAO‑B/AChE Inhibitors

Use 4‑bromoquinoline‑5,8‑dione as a starting scaffold to develop novel multi‑target‑directed ligands (MTDLs) for neurodegenerative diseases such as Alzheimer's and Parkinson's. Its balanced sub‑micromolar inhibition of MAO‑B (130 nM) and AChE (560 nM) provides a validated starting point, reducing the need to screen large libraries for this specific profile [REFS‑1]. The 4‑bromo handle allows for further structural elaboration to improve potency, selectivity, and blood‑brain barrier penetration [REFS‑2].

Medicinal Chemistry SAR: Exploring Halogen‑Dependent Biological Activity

Procure 4‑bromoquinoline‑5,8‑dione alongside 4‑chloro‑ and 4‑fluoro‑quinoline‑5,8‑dione analogs to systematically interrogate the role of halogen size, electronegativity, and lipophilicity on target engagement. The 4‑fold potency difference in MAO‑B inhibition between the 4‑bromo and a non‑brominated analog [REFS‑3] demonstrates that even subtle structural changes can dramatically impact biological readouts, making this compound essential for rigorous SAR campaigns.

Chemical Biology: Development of Activity‑Based Probes for MAO‑B

Leverage the 4‑bromo group of 4‑bromoquinoline‑5,8‑dione to install affinity tags (e.g., biotin) or fluorescent reporters via cross‑coupling chemistry. The retained MAO‑B inhibitory activity of the parent compound (IC50 = 130 nM) indicates that the 4‑position can be modified without ablating target binding [REFS‑3], a critical requirement for designing effective chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromoquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.